3-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide
Overview
Description
3-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Related Compounds
- Chlorantraniliprole Synthesis : The compound was synthesized using a series of reactions including esterification, reduction, chlorination, and aminolysis, with a key intermediate 2-amino-5-chloro-N,3-dimethylbenzamide. This process yielded chlorantraniliprole, an important product, confirming the structure via NMR and MS analysis (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
Antimicrobial and Antitubercular Agents
- Synthesis of Novel Agents : A series of 1,5-dimethyl-2-phenyl-4-{[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]amino}-1,2-dihydro-3H-pyrazol-3-one were synthesized and evaluated for antimicrobial and antitubercular activities. These compounds displayed promising activities against Mycobacterium tuberculosis (M. Ahsan et al., 2011).
DNA Repair and Damage Studies
- DNA Repair Inhibition : 3-Aminobenzamide, a related compound, was used to study its effects on DNA repair in human fibroblasts. It was found to retard the joining of strand breaks in certain conditions, suggesting its involvement in the ligation step of excision repair (M. James & A. Lehmann, 1982).
Synthesis and Characterization of Derivatives
- Antipyrine Derivatives : Two new antipyrine derivatives were synthesized and structurally characterized. These compounds displayed strong antibacterial activities, highlighting the potential of such derivatives in pharmaceutical applications (Xin‐Yan Zhang, 2011).
Photochemical Behavior Analysis
- Trans-4-Aminostilbene Study : The study of trans isomers of 4-(N-phenylamino)stilbene and related compounds showed that introduction of N-phenyl substituents led to a more planar ground-state geometry, influencing the photochemical behavior significantly (Jye‐Shane Yang, Shih-Yi Chiou, & Kang-ling Liau, 2002).
Properties
IUPAC Name |
N,N-dimethyl-3-[(4-propan-2-ylbenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)14-8-10-15(11-9-14)18(22)20-17-7-5-6-16(12-17)19(23)21(3)4/h5-13H,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYAZDCISMIHHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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